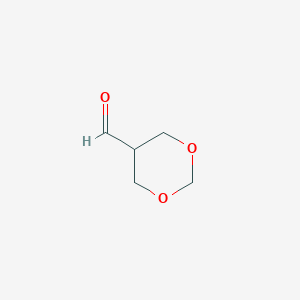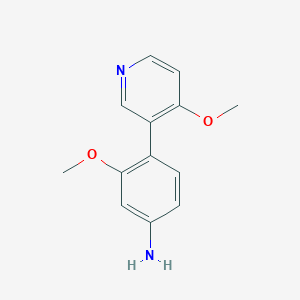
3-Methoxy-4-(4-methoxypyridin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(4-methoxypyridin-3-yl)aniline is an organic compound with the molecular formula C13H14N2O2. It is a derivative of aniline, featuring a methoxy group and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(4-methoxypyridin-3-yl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-(4-methoxypyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Methoxy-4-(4-methoxypyridin-3-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(4-methoxypyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: This compound has a similar structure but features a morpholine ring instead of a pyridine ring.
4-Chloro-N-(1-methylcyclohexyl)aniline: This compound has a chloro group and a cyclohexyl ring, making it structurally different but functionally similar in some reactions.
Uniqueness
3-Methoxy-4-(4-methoxypyridin-3-yl)aniline is unique due to its combination of a methoxy group and a pyridine ring. This structure provides distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-methoxy-4-(4-methoxypyridin-3-yl)aniline |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-5-6-15-8-11(12)10-4-3-9(14)7-13(10)17-2/h3-8H,14H2,1-2H3 |
Clé InChI |
WTUAQHVROKINJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=NC=C1)C2=C(C=C(C=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



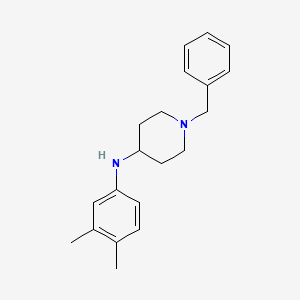

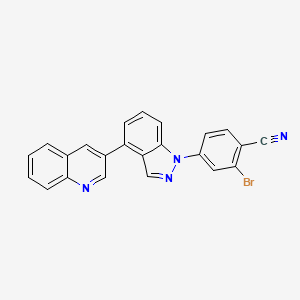
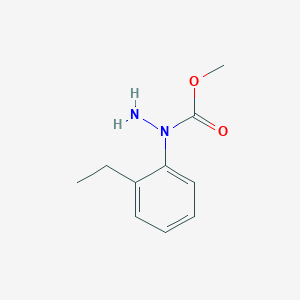
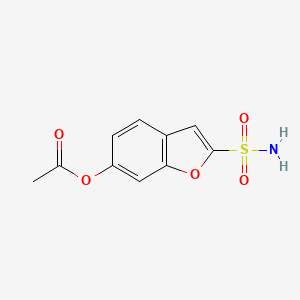
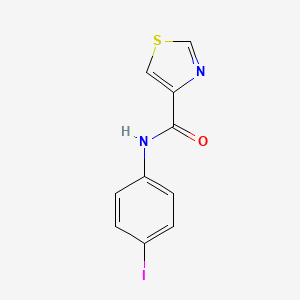

![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)


